molecular formula C19H30O2 B8594305 (1S,3AS,3bR,5aS,6aS,7aR,8aS,8bS,10aS)-8a,10a-dimethylhexadecahydro-1H-cyclopenta[7,8]phenanthro[2,3-b]oxiren-1-ol CAS No. 965-66-2

(1S,3AS,3bR,5aS,6aS,7aR,8aS,8bS,10aS)-8a,10a-dimethylhexadecahydro-1H-cyclopenta[7,8]phenanthro[2,3-b]oxiren-1-ol

Cat. No.: B8594305
CAS No.: 965-66-2
M. Wt: 290.4 g/mol
InChI Key: ZOAWUHAWUQAFKP-XGRAFVIBSA-N
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Description

(1S,3AS,3bR,5aS,6aS,7aR,8aS,8bS,10aS)-8a,10a-dimethylhexadecahydro-1H-cyclopenta[7,8]phenanthro[2,3-b]oxiren-1-ol is a steroidal compound with a molecular formula of C19H30O2 This compound is a derivative of androstane and features an epoxy group at the 2,3 position and a hydroxyl group at the 17 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3AS,3bR,5aS,6aS,7aR,8aS,8bS,10aS)-8a,10a-dimethylhexadecahydro-1H-cyclopenta[7,8]phenanthro[2,3-b]oxiren-1-ol typically involves the epoxidation of androstane derivatives. One common method includes the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to introduce the epoxy group at the 2,3 position. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,3AS,3bR,5aS,6aS,7aR,8aS,8bS,10aS)-8a,10a-dimethylhexadecahydro-1H-cyclopenta[7,8]phenanthro[2,3-b]oxiren-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 17 position can be oxidized to form ketones or aldehydes.

    Reduction: The epoxy group can be reduced to form diols.

    Substitution: The epoxy group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like Jones reagent or PCC (Pyridinium chlorochromate) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 17-keto derivatives.

    Reduction: Formation of 2,3-diol derivatives.

    Substitution: Formation of 2-substituted and 3-substituted derivatives.

Scientific Research Applications

(1S,3AS,3bR,5aS,6aS,7aR,8aS,8bS,10aS)-8a,10a-dimethylhexadecahydro-1H-cyclopenta[7,8]phenanthro[2,3-b]oxiren-1-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of steroid-based pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (1S,3AS,3bR,5aS,6aS,7aR,8aS,8bS,10aS)-8a,10a-dimethylhexadecahydro-1H-cyclopenta[7,8]phenanthro[2,3-b]oxiren-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating gene expression and influencing various biological processes. Its epoxy group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    Androstane-3,17-diol: A similar compound with hydroxyl groups at the 3 and 17 positions.

    5alpha-Androstane-3alpha,17beta-diol: Another derivative with hydroxyl groups at the 3 and 17 positions but differing in stereochemistry.

    Etiocholane-3alpha,17beta-diol: A related compound with a different arrangement of functional groups.

Uniqueness

(1S,3AS,3bR,5aS,6aS,7aR,8aS,8bS,10aS)-8a,10a-dimethylhexadecahydro-1H-cyclopenta[7,8]phenanthro[2,3-b]oxiren-1-ol is unique due to its epoxy group at the 2,3 position, which imparts distinct chemical reactivity and biological activity compared to other androstane derivatives. This structural feature allows it to participate in unique chemical reactions and interact with biological targets in ways that other similar compounds cannot.

Properties

CAS No.

965-66-2

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol

InChI

InChI=1S/C19H30O2/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16+,17-,18-,19-/m0/s1

InChI Key

ZOAWUHAWUQAFKP-XGRAFVIBSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)O5)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)O5)C

Origin of Product

United States

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